3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at position 7, and a 2-methylpiperidin-1-ylmethyl group at position 8. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can be achieved through a multi-step process involving several key reactions:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation at Position 7: The hydroxyl group at position 7 can be introduced through a selective hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the 2-Methylpiperidin-1-ylmethyl Group: The final step involves the introduction of the 2-methylpiperidin-1-ylmethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the hydroxylated chromen-2-one intermediate with 2-methylpiperidine in the presence of a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, halides.
Cyclization: Acid or base catalysts, heat.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Cyclization: Fused ring systems.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the hydroxy and piperidinylmethyl groups, resulting in different chemical and biological properties.
7-Hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one:
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one: Lacks the piperidinylmethyl group, leading to different pharmacological activities.
Uniqueness
The presence of the 3,4-dimethoxyphenyl, hydroxy, and 2-methylpiperidin-1-ylmethyl groups in 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one contributes to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)14-19-20(26)9-7-17-12-18(24(27)30-23(17)19)16-8-10-21(28-2)22(13-16)29-3/h7-10,12-13,15,26H,4-6,11,14H2,1-3H3 |
InChI Key |
DSLSBQSPPJSXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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